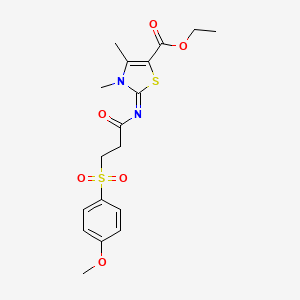

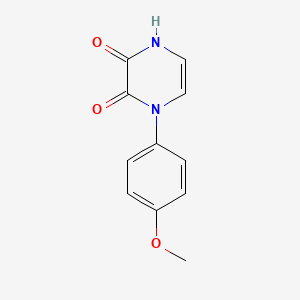

1-(4-Methoxyphenyl)-1,4-dihydropyrazine-2,3-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds involves complex reactions under specific conditions. For example, β-lactams were synthesized and underwent base-catalyzed ring transformations to yield related compounds. These processes highlight the intricate steps required for the synthesis of such molecules, demonstrating the complexity and precision needed in chemical synthesis (Sápi et al., 1997).

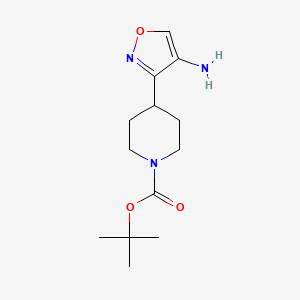

Molecular Structure Analysis

The molecular structure of related compounds has been determined through various methods, including X-ray crystallography. For instance, studies on compounds like 3,4-dihydroxy-1,6-bis(4-methoxyphenyl)hexa-2,4-diene-1,6-dione reveal detailed insights into molecular conformations and intramolecular hydrogen bonding, which are crucial for understanding the structural aspects of these molecules (Nye et al., 2013).

Chemical Reactions and Properties

Chemical reactions involving compounds of this nature often lead to the formation of novel structures with unique properties. For example, the base-catalyzed ring transformations of β-lactams into dihydropyrazine diones underscore the reactivity and potential for creating diverse molecular architectures (Sápi et al., 1997).

Physical Properties Analysis

Physical properties such as solubility, melting points, and crystal structure are integral to understanding the behavior of these compounds under different conditions. Although specific data on 1-(4-Methoxyphenyl)-1,4-dihydropyrazine-2,3-dione were not directly available, similar compounds exhibit distinct physical characteristics that influence their applications and handling (Nye et al., 2013).

Aplicaciones Científicas De Investigación

Synthesis and Chemical Transformation

- 1-(4-Methoxyphenyl)-1,4-dihydropyrazine-2,3-dione has been utilized in various synthetic processes. For instance, Sápi et al. (1997) described the synthesis and base-catalyzed ring transformation of this compound under mild conditions, highlighting its versatility in chemical transformations (Sápi et al., 1997).

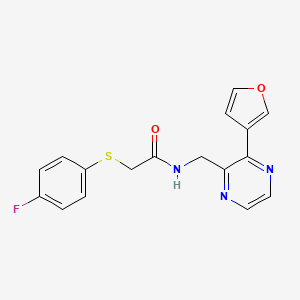

Catalysis and Green Chemistry

- The compound has been used in green chemistry applications. Zolfigol et al. (2013) reported its use in the synthesis of pyranopyrazoles, employing isonicotinic acid as a dual and biological organocatalyst. This method emphasizes its role in environmentally friendly chemical processes (Zolfigol et al., 2013).

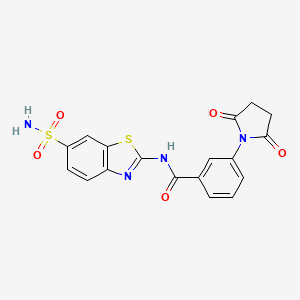

Pharmaceutical Research

- In pharmaceutical research, Gomez-Monterrey et al. (2007) synthesized derivatives of this compound for cytotoxic evaluation. These derivatives were tested against various human carcinoma cell lines, indicating potential applications in cancer therapy (Gomez-Monterrey et al., 2007).

Novel Synthetic Pathways

- Research by Sharma et al. (2008) unveiled a novel synthetic pathway for N-1 substituted 5-(phenylsulfanyl)-1,4-dihydropyrazine-2,3-diones, starting from related pyrazinones. This study showcases the compound's role in advancing synthetic organic chemistry (Sharma et al., 2008).

Optoelectronic and Charge Transport Properties

- Wazzan and Irfan (2019) explored the optoelectronic and charge transport properties of derivatives of this compound for potential use in organic light-emitting diodes (OLEDs). This research highlights its relevance in material science and electronics (Wazzan & Irfan, 2019).

Green Synthesis Approaches

- Moosavi‐Zare et al. (2013) demonstrated the use of disulfonic acid imidazolium chloroaluminate for the green synthesis of 6-amino-4-(4-methoxyphenyl)-5-cyano-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazoles. This work emphasizes the compound's role in sustainable chemistry (Moosavi‐Zare et al., 2013).

Antioxidant and Anti-inflammatory Activities

- Kumar et al. (2017) synthesized derivatives for their antioxidant and anti-inflammatory activities. The study provides insights into the therapeutic potential of these derivatives (Kumar et al., 2017).

Mecanismo De Acción

Target of Action

Similar compounds such as mebeverine and 4-methoxyamphetamine have been found to interact with smooth muscle within the gastrointestinal tract and alpha receptors respectively .

Mode of Action

Mebeverine, a compound with a similar structure, appears to work directly on smooth muscle within the gastrointestinal tract and may have an anaesthetic effect, may affect calcium channels, and may affect muscarinic receptors .

Biochemical Pathways

For instance, Apixaban, another compound with a similar structure, inhibits both free and clot-bound factor Xa, indirectly inhibiting platelet aggregation by reducing thrombin generation .

Pharmacokinetics

Its elimination pathways include renal excretion, metabolism, and biliary/intestinal excretion .

Result of Action

For instance, Mebeverine is used to alleviate some of the symptoms of irritable bowel syndrome (IBS) and related conditions .

Safety and Hazards

Propiedades

IUPAC Name |

4-(4-methoxyphenyl)-1H-pyrazine-2,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c1-16-9-4-2-8(3-5-9)13-7-6-12-10(14)11(13)15/h2-7H,1H3,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQNKIGOIIRVZSP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C=CNC(=O)C2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 2-[9-(2-methoxy-5-methylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2492718.png)

![6-Chloro-N-[4-(1,3-dihydroisoindol-2-YL)-4-oxobutyl]pyridine-3-carboxamide](/img/structure/B2492727.png)

![2-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-4H-chromen-4-one](/img/structure/B2492729.png)